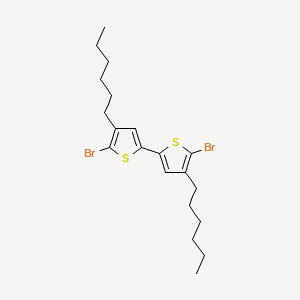

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene

Descripción general

Descripción

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . It has a well-defined structure with two thiophene units joined at 2,2’-positions . This compound is particularly useful when certain desired structure conformation is to be achieved or film morphology issues are to be addressed .

Synthesis Analysis

This compound can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Molecular Structure Analysis

The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Chemical Reactions Analysis

The bromine functioned bithiophene is a key intermediate for Suzuki and Stille coupling reactions to form C-C bonds . 5,5’-Dibromo-2,2’-bithiophene can be copolymerised with 2,2’- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford a wide band gap conjugated F8T2 .Physical And Chemical Properties Analysis

This compound is a yellow liquid at 20°C with a boiling point of > 468.8±40.0 °C at 760 mmHg . It has a relative density of 1.4±0.1 g/cm^3 and is slightly soluble in water .Aplicaciones Científicas De Investigación

Electrochemical Properties and Applications

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene has been studied in the context of electrochemical applications. For instance, Mo et al. (2015) synthesized alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units, which exhibited promising capacitive performance and potential as electrode material for supercapacitors (Mo et al., 2015).

Photovoltaic Applications

The compound has been incorporated into conjugated polymers for photovoltaic applications. Zhu et al. (2007) designed and synthesized a series of conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene, demonstrating their potential in organic photovoltaic applications due to their desirable absorption characteristics (Zhu et al., 2007).

Organic Solar Cells

Another application is in the development of materials for organic solar cells. Zhang et al. (2011) synthesized star-shaped molecules with triphenylamine core and dicyanovinyl endgroups, where 4,4'-dihexyl-2,2'-bithiophene acted as a π bridge. These molecules demonstrated significant potential in solution-processed bulk-heterojunction organic solar cells (Zhang et al., 2011).

Light-Emitting Polymers

The compound has also been used in the synthesis of light-emitting polymers. Liu et al. (2005) synthesized hyperbranched alternating copolymers using bithiophene derivatives, which emitted blue to red light in the solid state, indicating their potential in light-emitting applications (Liu et al., 2005).

Synthesis and Functionalization

Significant research has been conducted on the synthesis and functionalization of bithiophenes, including the targeted compound. Gerstner et al. (2002) explored the synthesis of N,N'-(peraryl)substituted 5,5'-diamino-2,2'-bithiophenes, demonstrating the versatility of bithiophene derivatives in organic synthesis (Gerstner et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUMRWQISLASDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B1640457.png)

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)

![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)